![molecular formula C7H5F3O2S B13063257 [5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)
[5-(Trifluoromethyl)thien-2-YL]acetic acid
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Overview
Description
[5-(Trifluoromethyl)thien-2-YL]acetic acid is an organic compound with the molecular formula C7H5F3O2S It is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)thien-2-YL]acetic acid typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of an acetic acid group. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate, and proceeds through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)thien-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for [5-(Trifluoromethyl)thien-2-YL]acetic acid is C₇H₅F₃O₂S. Its structure includes a thiophene ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group imparts distinct electronic properties that make this compound valuable in various applications.
Chemistry
In the realm of organic synthesis, this compound serves as a building block for more complex organic molecules. It is involved in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
- Substitution : Electrophilic substitution can introduce different functional groups onto the thiophene ring.
The major products formed depend on specific reagents and conditions used, making this compound versatile in synthetic chemistry .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell growth in several cancer cell lines:
Cell Line | IC₅₀ (nM) |
---|---|
MCF-7 | 17 |
HT-29 | 9 |
The mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells, positioning it as a candidate for drug development in oncology .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various strains:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
Candida albicans | Effective |
Its ability to disrupt microbial cell membranes contributes to its antibacterial and antifungal effects, suggesting potential applications in treating infections .
Cancer Research
A study focused on thienyl derivatives, including this compound, demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics. Modifications at the thienyl position significantly impacted potency against various cancer cell lines.
Antimicrobial Trials
In trials evaluating antimicrobial properties against resistant bacterial strains, this compound not only inhibited growth but also exhibited synergistic effects when combined with existing antibiotics. This suggests its potential role in overcoming antibiotic resistance .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its distinct electronic characteristics allow for the development of innovative materials that can be applied across various industrial sectors.
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)thien-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar structure but with a pyridine ring instead of thiophene.
[5-Chlorothien-2-yl]methylthioacetic acid: Contains a chlorine atom instead of a trifluoromethyl group.
[5-Fluoro-2-(trifluoromethyl)phenyl]acetic acid: Features a phenyl ring with a fluorine atom.
Uniqueness
[5-(Trifluoromethyl)thien-2-YL]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity.
Biological Activity
[5-(Trifluoromethyl)thien-2-YL]acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C₇H₅F₃O₂S. Its structure features a thienyl ring substituted with a trifluoromethyl group, which enhances its biological activity by influencing electronic properties and lipophilicity.
Synthesis
The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto the thienyl core through various synthetic pathways, including nucleophilic substitution reactions and cyclocondensation methods. The yields from these reactions can vary significantly based on the conditions used.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound exhibits an IC₅₀ value in the nanomolar range, indicating potent activity against these cell lines:
Cell Line | IC₅₀ (nM) |
---|---|
MCF-7 | 17 |
HT-29 | 9 |
The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents. This leads to mitotic arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
Candida albicans | Effective |
The compound's ability to disrupt microbial cell membranes may contribute to its antibacterial and antifungal effects .
Cancer Research
A study conducted on a series of thienyl derivatives including this compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics. The derivatives were tested in vitro against several cancer cell lines, revealing that modifications at the thienyl position significantly impacted their potency .
Antimicrobial Trials
In another investigation focusing on antimicrobial properties, this compound was evaluated against resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with existing antibiotics, suggesting potential applications in overcoming antibiotic resistance .
Properties
Molecular Formula |
C7H5F3O2S |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)5-2-1-4(13-5)3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
WAVWSWZYJBLHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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